Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
Description
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is a flavonoid glycoside derived from apigenin, a naturally occurring flavonoid found in many plants. This compound is known for its potential health benefits and is commonly studied for its antioxidant, anti-inflammatory, and anticancer properties .
Properties
CAS No. |
124167-97-1 |
|---|---|
Molecular Formula |
C27H28O15 |
Molecular Weight |
592.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H28O15/c1-9-18(31)19(32)22(35)26(38-9)42-24-21(34)20(33)23(25(36)37)41-27(24)39-12-6-13(29)17-14(30)8-15(40-16(17)7-12)10-2-4-11(28)5-3-10/h2-9,18-24,26-29,31-35H,1H3,(H,36,37)/t9-,18-,19+,20+,21-,22+,23-,24+,26-,27+/m0/s1 |
InChI Key |
ONIIEJMYZDRHKM-JHUFFODMSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O |
melting_point |
347.5°C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Solvent Selection and Extraction Conditions
The extraction protocol for apigenin glycosides shares similarities with methods developed for apigenin isolation from Matricaria chamomilla ligules. In the latter, a water-ethanol mixture (≥30% ethanol by volume) is used to solubilize apigenin and its glucosides during continuous extraction over 7–8 hours. For apigenin 7-[rhamnosyl-(1->2)-galacturonide], polar solvents with intermediate dielectric constants, such as ethanol-water (50:50 v/v), are likely optimal for dissolving the glycoside without hydrolyzing its labile rhamnosyl-galacturonide bond.
Post-extraction, the crude extract is typically concentrated under reduced pressure and subjected to liquid-liquid partitioning. Ethyl ether has been employed in apigenin purification to precipitate glycosides while dissolving impurities like chlorophyll and fatty acids. However, the high polarity of apigenin 7-[rhamnosyl-(1->2)-galacturonide] may necessitate alternative solvents, such as ethyl acetate or n-butanol, to enhance recovery yields.
Challenges in Plant-Based Extraction
A significant limitation of plant-derived extraction is the low natural abundance of apigenin 7-[rhamnosyl-(1->2)-galacturonide]. In Solanum lycopersicum, the compound is a minor constituent, requiring large biomass inputs for milligram-scale isolation. Furthermore, co-extraction of structurally analogous flavonoids complicates purification, necessitating advanced chromatographic techniques like high-speed counter-current chromatography (HSCCC) or preparative HPLC.
| Product | Temperature (°C) | Yield (mM) |
|---|---|---|
| APG1 (apigenin-4'-O-β-glucoside) | 25 | 4.2 |
| APG2 (apigenin-7-O-β-glucoside) | 37 | 0.6 |
| APG3 (apigenin-4',7-O-β-diglucoside) | 37 | 1.7 |
| APG4 (apigenin-4',5-O-β-diglucoside) | 37 | 2.1 |
Engineering Rhamnosyl and Galacturonosyl Transferases
The biosynthesis of apigenin 7-[rhamnosyl-(1->2)-galacturonide] would require the sequential addition of rhamnose and galacturonic acid to apigenin. This necessitates:
-
Heterologous Expression of Specific Glycosyltransferases : Rhamnosyltransferases (e.g., AtUGT89C1 from Arabidopsis thaliana) and galacturonosyltransferases must be co-expressed in C. glutamicum.
-
Supply of UDP-Rhamnose and UDP-Galacturonic Acid : Engineering pathways for UDP-rhamnose synthesis (via rmlA-D genes) and UDP-galacturonic acid (via uxaC and ushA) would be critical.
A major challenge lies in the regioselectivity of glycosylation. The YdhE glycosyltransferase preferentially glucosylates the 4'- and 7-positions of apigenin, suggesting that structural modifications or directed evolution of this enzyme may be needed to accommodate bulkier sugar donors like rhamnose.
Enzymatic Synthesis In Vitro
In vitro enzymatic synthesis offers precise control over glycosylation patterns but faces scalability limitations.
Glycosyltransferase Catalyzed Reactions
Purified glycosyltransferases can sequentially add rhamnose and galacturonic acid to apigenin in the presence of UDP-sugar donors. For example:
Sugar Donor Costs and Recycling
The economic feasibility of this approach hinges on reducing UDP-sugar costs. Systems employing sucrose synthase (SuSy) for UDP-glucose regeneration have achieved 95% cost reduction in glucoside production . Similar strategies—such as coupling rhamnose kinase and UDP-rhamnose pyrophosphorylase—could stabilize UDP-rhamnose pools for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .
Scientific Research Applications
Scientific Research Applications
The compound has garnered attention in multiple fields:
1. Chemistry
- Analytical Reference Standard : Utilized in analytical chemistry for studying glycosylation reactions.
- Chemical Reactions : Engages in oxidation, reduction, and substitution reactions, leading to various derivatives that can be further analyzed.
2. Biology
- Bioactive Compound : Investigated for its role in cellular processes, particularly regarding its antioxidant properties.
- Mechanism of Action : Interacts with molecular targets such as non-phosphorylated STAT3, influencing pathways related to inflammation and lipid metabolism.
3. Medicine
- Therapeutic Potential : Studied for its efficacy in treating diseases such as cancer, cardiovascular disorders, and inflammatory conditions. Notably, it exhibits cytotoxic effects against cancer cell lines like HepG-2 and MCF-7 .
- Hepatoprotective Effects : Recent reviews highlight its protective role against liver injuries induced by acetaminophen through modulation of autophagy and oxidative stress pathways .
4. Industry
- Nutraceuticals and Functional Foods : Incorporated into dietary supplements due to its health-promoting properties.
- Cosmetics : Used for its antioxidant properties in skincare formulations .
Case Studies
Recent studies have documented the compound's effectiveness in various applications:
- A study on the phytochemical profile of Parkinsonia aculeata revealed that apigenin derivatives, including Apigenin 7-[rhamnosyl-(1->2)-galacturonide], demonstrated significant cytotoxicity against HepG-2 cells with an IC50 of 56.9 μg/mL .
- Research focusing on flavonoids as aglycones indicated that glycosylation improves the solubility and bioavailability of flavonoids like apigenin, enhancing their therapeutic potential .
Mechanism of Action
The mechanism of action of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] involves its interaction with various molecular targets and pathways. It binds to non-phosphorylated STAT3, decreasing STAT3 phosphorylation and nuclear translocation. This leads to a decline in the expression of CD36, a gene involved in fatty acid transport. Additionally, it influences the PPARγ pathway, which is crucial for regulating lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Linarin (acacetin-7-O-rutinoside)
- Isorhoifolin (apigenin-7-O-rutinoside)
- Diosmin (diosmetin-7-O-rutinoside)
Uniqueness
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is unique due to its specific glycosylation pattern, which imparts distinct biological activities and pharmacokinetic properties compared to other similar flavonoid glycosides .
Biological Activity
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is a glycosylated flavonoid known for its diverse biological activities and therapeutic potential. This compound, derived from apigenin, features a rhamnose sugar linked to a galacturonic acid unit, enhancing its solubility and bioavailability compared to other flavonoids. This article explores its biological activity through various mechanisms, case studies, and research findings.
- Molecular Formula : C27H28O15
- Molecular Weight : 592.5 g/mol
- IUPAC Name : (2S,3R,4S,5R,6S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid 7-[rhamnosyl-(1->2)-galacturonide] .
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] exhibits its biological effects through several key mechanisms:
- STAT3 Pathway Inhibition : The compound binds to non-phosphorylated STAT3, decreasing its phosphorylation and nuclear translocation. This action reduces the expression of CD36, a gene involved in fatty acid transport, which is critical in metabolic regulation .
- PPARγ Modulation : It influences the PPARγ pathway, essential for regulating lipid metabolism and inflammation .
- Antioxidant Activity : Apigenin enhances the expression of antioxidant enzymes such as glutathione synthase and catalase, which help counteract oxidative stress .
Anti-Cancer Properties
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] has shown promise in cancer research:
- Cell Cycle Arrest : It induces cell cycle arrest at various stages (G1/S and G2/M) by modulating cyclin-dependent kinases (CDKs) .
- Apoptosis Induction : The compound activates intrinsic and extrinsic apoptotic pathways by affecting mitochondrial membrane potential and caspase activation .
Anti-Inflammatory Effects
Research indicates that apigenin glycosides can inhibit inflammatory responses by blocking the activation of nuclear factor kappa B (NF-κB) and reducing pro-inflammatory cytokine production .
Antiviral Activity
In studies focusing on hepatitis B virus (HBV), apigenin derivatives have demonstrated significant inhibition of HBsAg and HBeAg secretion in a dose-dependent manner .
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Key Biological Activity |
|---|---|---|
| Apigenin 7-[rhamnosyl-(1->2)-galacturonide] | Flavonoid glycoside | Anti-cancer, anti-inflammatory |
| Linarin (acacetin-7-O-rutinoside) | Flavonoid glycoside | Antioxidant |
| Isorhoifolin (apigenin-7-O-rutinoside) | Flavonoid glycoside | Anti-inflammatory |
| Diosmin (diosmetin-7-O-rutinoside) | Flavonoid glycoside | Vascular protective |
The unique glycosylation pattern of apigenin 7-[rhamnosyl-(1->2)-galacturonide] contributes to its distinct pharmacological profile compared to other flavonoid glycosides .
Case Studies
- Study on Hepatitis B Virus :
- Cancer Cell Studies :
Q & A
Q. What are the primary natural sources of Apigenin 7-[rhamnosyl-(1->2)-galacturonide], and how is it isolated?
- Methodological Answer : The compound is isolated from green vegetables (e.g., alfalfa) and medicinal plants like Silybum marianum (milk thistle). Extraction typically involves methanol or ethanol solvent systems, followed by column chromatography (e.g., silica gel or Sephadex LH-20) for purification. Confirm yield via spectrophotometric quantification at 330 nm .
Q. How should Apigenin 7-[rhamnosyl-(1->2)-galacturonide] be stored to ensure stability in laboratory settings?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials. For short-term use (<2 weeks), prepare stock solutions in DMSO (40 mg/mL) and aliquot into small volumes to avoid freeze-thaw degradation. Validate stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can solubility challenges be addressed when formulating Apigenin 7-[rhamnosyl-(1->2)-galacturonide] for in vivo studies?
- Methodological Answer : Use a solvent blend of 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O for intraperitoneal administration. For concentrations exceeding 2 mg/mL, optimize using sonication or co-solvents like cyclodextrins. Validate bioavailability via pharmacokinetic profiling (e.g., plasma half-life measurement) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., pro-apoptotic vs. non-cytotoxic effects)?
- Methodological Answer : Conduct dose-response assays (0.1–100 µM) across multiple cell lines (e.g., cancer vs. normal PBMCs) to assess cell-type specificity. Pair with mechanistic studies (e.g., TRAIL receptor expression analysis) to contextualize differential effects. Use isogenic cell models to isolate genetic or metabolic variables .
Q. How can researchers optimize Apigenin 7-[rhamnosyl-(1->2)-galacturonide] quantification in complex biological matrices (e.g., plasma or ruminal fluid)?
- Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges to reduce matrix interference. Use ultra-high-performance liquid chromatography (UHPLC) with a 1.7 µm C18 column and gradient elution (0.1% formic acid in acetonitrile/water). Validate recovery rates (≥85%) via spiked internal standards (e.g., apigenin-7-O-glucuronide) .
Q. What structural features of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] influence its interaction with microbial enzymes in fermentation studies?
- Methodological Answer : The rhamnosyl-(1→2)-galacturonide moiety enhances resistance to microbial glycosidases. Test degradation kinetics in anaerobic ruminal models using LC-MS to monitor metabolite profiles. Compare with simpler glycosides (e.g., apigenin-7-glucuronide) to assess structure-function relationships .
Q. How does the glycosylation pattern of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] affect its antioxidant activity compared to aglycone apigenin?
- Methodological Answer : Perform DPPH/ABTS radical scavenging assays under standardized pH and temperature conditions. Glycosylation typically reduces antioxidant capacity due to steric hindrance. Validate via computational docking studies targeting Keap1-Nrf2 pathways .
Data Contradiction and Validation
Q. Why do discrepancies exist in reported IC50 values for Apigenin 7-[rhamnosyl-(1->2)-galacturonide] across cancer studies?
Q. How can researchers validate the specificity of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] in modulating gut microbiota vs. host cells?
- Methodological Answer : Use dual-transcriptomic profiling (host RNA-seq + 16S rRNA sequencing) in gnotobiotic models. Apply isotopically labeled compounds to track metabolic fate in microbial vs. mammalian systems .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
